

detailed synthesis protocol for 5-Bromo-3-methylpyridin-2-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-3-methylpyridin-2-ol

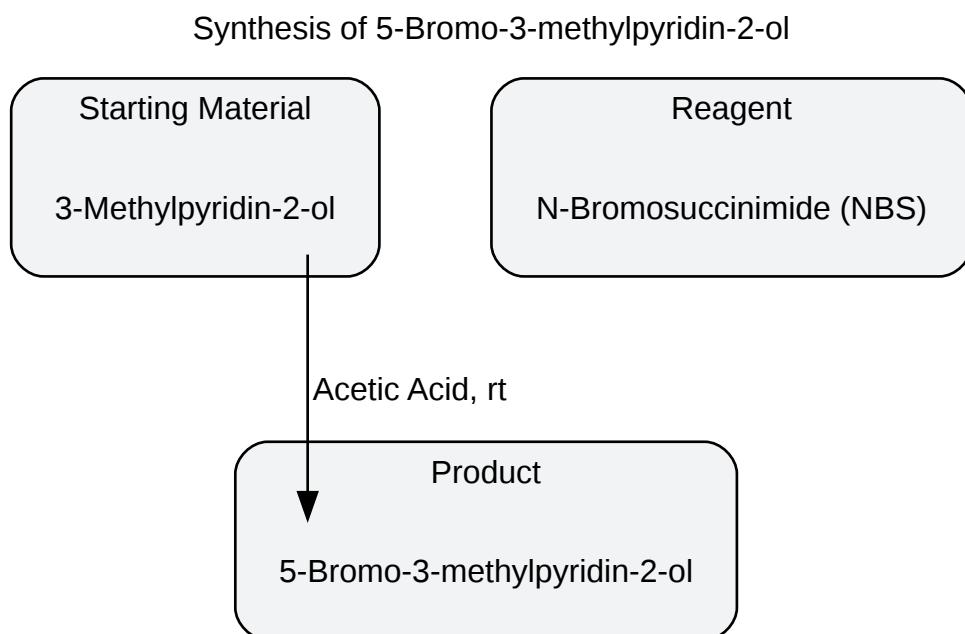
Cat. No.: B1267132

[Get Quote](#)

Application Note: Synthesis of 5-Bromo-3-methylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract


This document outlines a detailed protocol for the synthesis of **5-Bromo-3-methylpyridin-2-ol**, a valuable intermediate in the development of novel pharmaceutical compounds. The described method involves the regioselective bromination of the commercially available starting material, 3-methylpyridin-2-ol. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield and purity.

Introduction

Pyridin-2-ol derivatives are a significant class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and materials science. The introduction of a bromine atom at the 5-position of the 3-methylpyridin-2-ol scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of more complex molecules. This protocol details the synthesis of **5-Bromo-3-methylpyridin-2-ol** via electrophilic bromination of 3-methylpyridin-2-ol.

Reaction Scheme

The synthesis proceeds via the direct bromination of 3-methylpyridin-2-ol. The electron-donating hydroxyl and methyl groups activate the pyridine ring towards electrophilic substitution, directing the incoming bromine atom to the C-5 position.

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **5-Bromo-3-methylpyridin-2-ol**.

Experimental Protocol

Materials:

- 3-Methylpyridin-2-ol
- N-Bromosuccinimide (NBS)
- Glacial Acetic Acid
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Hexanes

Equipment:

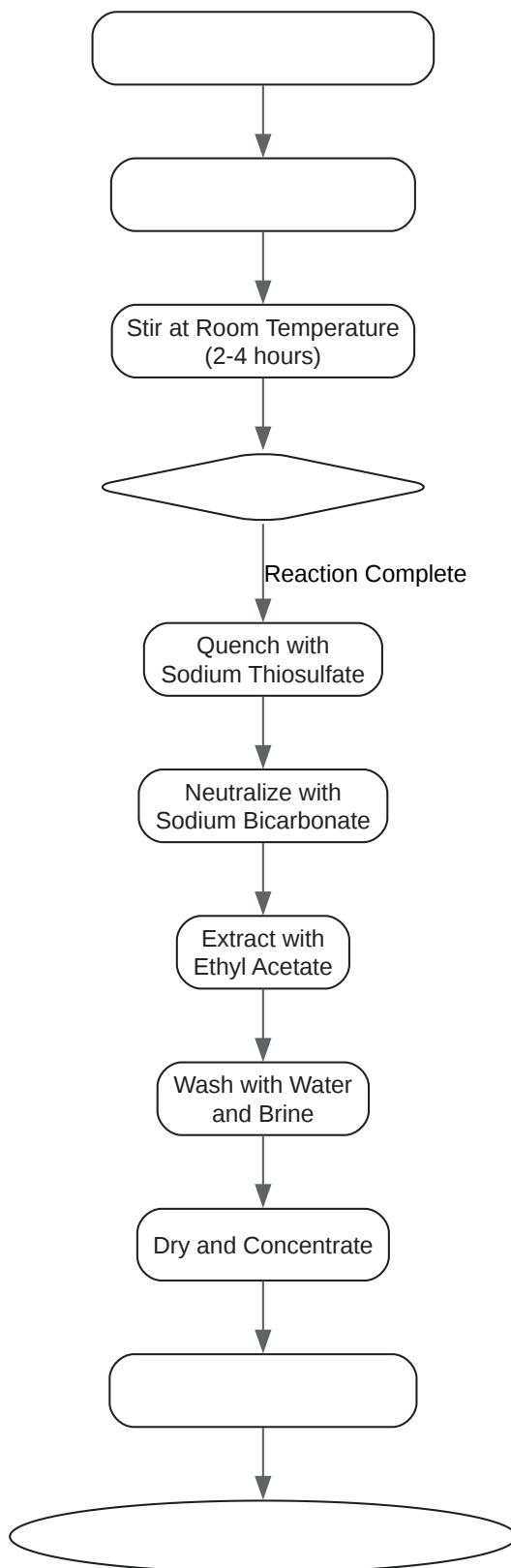
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Apparatus for filtration (e.g., Büchner funnel and flask)
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 3-methylpyridin-2-ol (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of starting material). Stir the solution at room temperature until the starting material is fully dissolved.
- Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes. The reaction is mildly exothermic. Maintain the temperature between 20-25°C using a water bath if necessary.
- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within 2-4 hours.
- Quenching: Once the reaction is complete, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate (10% w/v) to quench any unreacted

bromine.

- Work-up: Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Washing: Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure **5-Bromo-3-methylpyridin-2-ol**.


Data Presentation

Parameter	Value
Starting Material	3-Methylpyridin-2-ol
Molecular Weight (g/mol)	109.13
Brominating Agent	N-Bromosuccinimide (NBS)
Molecular Weight (g/mol)	177.98
Product	5-Bromo-3-methylpyridin-2-ol
Molecular Formula	C ₆ H ₆ BrNO
Molecular Weight (g/mol)	188.02
Reaction Conditions	
Solvent	Glacial Acetic Acid
Temperature	Room Temperature (20-25°C)
Reaction Time	2-4 hours
Yield and Purity	
Theoretical Yield (g)	(Based on starting material amount)
Actual Yield (g)	To be determined experimentally
Percent Yield (%)	Typically 75-85%
Appearance	Off-white to pale yellow solid
Purity (by NMR/LC-MS)	>95% after purification

Note: The presented yield and purity are typical for this type of reaction and should be considered as representative values. Actual results may vary.

Logical Workflow

The following diagram illustrates the key steps in the synthesis and purification of **5-Bromo-3-methylpyridin-2-ol**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **5-Bromo-3-methylpyridin-2-ol**.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
- N-Bromosuccinimide is a lachrymator and should be handled with care.
- Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
- Handle all chemicals and solvents in accordance with standard laboratory safety procedures.
- To cite this document: BenchChem. [detailed synthesis protocol for 5-Bromo-3-methylpyridin-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1267132#detailed-synthesis-protocol-for-5-bromo-3-methylpyridin-2-ol\]](https://www.benchchem.com/product/b1267132#detailed-synthesis-protocol-for-5-bromo-3-methylpyridin-2-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

